1-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
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Description
1-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C13H18F2N2O3S and its molecular weight is 320.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This interaction results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity .
Biochemical Pathways
The inhibition of PARP leads to the disruption of several biochemical pathways. The most significant of these is the DNA repair pathway. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that are heavily reliant on PARP for survival .
Result of Action
The result of the compound’s action is a loss of cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibits moderate to significant efficacy against these cells, with an IC50 value of 18 µM .
Properties
IUPAC Name |
1-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-4-6-17(7-5-16)21(19,20)13-8-11(14)2-3-12(13)15/h2-3,8,10,18H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZALTGQDDTXITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.